molecular formula C13H15BrN4O B7054770 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide

2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide

Cat. No.: B7054770
M. Wt: 323.19 g/mol
InChI Key: ZAKMMLZOSOPIND-UHFFFAOYSA-N
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Description

2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromine atom and an acetamide group attached to a trimethylpyridine moiety

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O/c1-8-4-9(2)16-10(3)13(8)17-12(19)7-18-6-11(14)5-15-18/h4-6H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMMLZOSOPIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)CN2C=C(C=N2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide typically involves the following steps:

    Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Synthesis of 2,4,6-trimethylpyridine: This compound can be synthesized through the alkylation of pyridine with methyl iodide in the presence of a strong base like sodium hydride.

    Coupling Reaction: The final step involves the coupling of 4-bromopyrazole with 2,4,6-trimethylpyridine acetamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new pyrazole derivatives with different substituents.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloropyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
  • 2-(4-fluoropyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide
  • 2-(4-iodopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide

Uniqueness

2-(4-bromopyrazol-1-yl)-N-(2,4,6-trimethylpyridin-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a useful handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

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